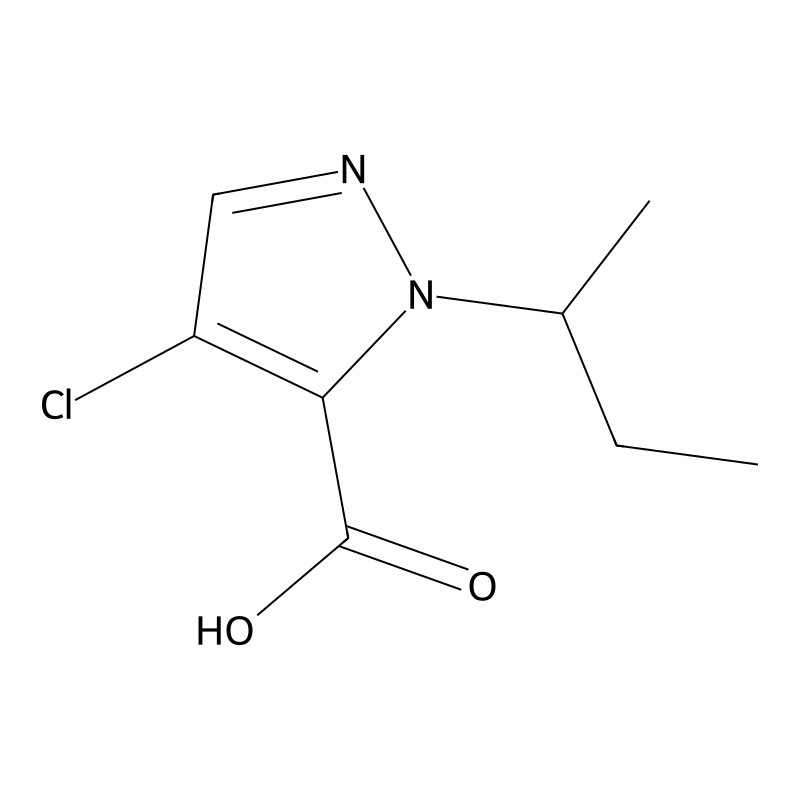

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by its unique structural features, including a butan-2-yl group and a chlorine atom at the 4-position of the pyrazole ring. The compound has the molecular formula and is known for its potential applications in medicinal chemistry and agricultural sciences. Its structure includes a carboxylic acid functional group, which is crucial for its reactivity and biological activity .

- Acid-base reactions: The carboxylic acid group can donate a proton, making it a weak acid.

- Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds.

- Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a candidate for developing pharmaceuticals targeting various diseases. The presence of the pyrazole ring is often associated with biological activity, including antimicrobial and antifungal properties .

The synthesis of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions:

- Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of the butan-2-yl group: This may involve alkylation reactions where an alkyl halide reacts with the pyrazole intermediate.

- Chlorination: The introduction of the chlorine atom at the 4-position can be achieved through electrophilic aromatic substitution or direct chlorination methods.

- Carboxylation: Finally, the carboxylic acid group can be added using carbon dioxide under basic conditions or through other carboxylation techniques.

These methods enable the efficient synthesis of this compound in laboratory settings .

1-(Butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid has several applications:

- Pharmaceutical development: Due to its biological activity, it serves as a lead compound for developing new drugs.

- Agricultural chemicals: Its properties may allow it to be used as a pesticide or herbicide.

- Research tool: It can be utilized in biochemical assays to study pyrazole derivatives' effects on biological systems .

Studies on 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid have focused on its interactions with various biological targets. These include:

- Protein binding studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Enzyme inhibition assays: Evaluating its potential to inhibit specific enzymes relevant to disease pathways.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(butan-2-yl)-4-bromo-1H-pyrazole-5-carboxylic acid | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |

| 1-(butan-2-yl)-3-chloro-1H-pyrazole-5-carboxylic acid | Chlorine at position 3 | Variation in biological activity based on position |

| 1-(butan-2-yl)-4-methylthio-1H-pyrazole-5-carboxylic acid | Methylthio group instead of chlorine | Different electronic properties affecting reactivity |

These comparisons highlight the uniqueness of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid in terms of its chemical behavior and potential applications, particularly in pharmaceutical development and agricultural sciences .

Alkylation Strategies for Butan-2-yl Group Introduction

The introduction of the butan-2-yl substituent at the nitrogen position of pyrazole rings represents a crucial synthetic challenge in the preparation of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid [7]. The secondary alkyl nature of the butan-2-yl group presents unique reactivity patterns that influence the choice of synthetic methodology [22].

Nucleophilic Substitution Reactions with Butan-2-yl Halides

Nucleophilic substitution reactions using butan-2-yl halides represent the most direct approach for introducing the butan-2-yl moiety onto pyrazole nitrogen atoms [7] [22]. The mechanism typically involves the attack of the pyrazole nitrogen nucleophile on the electrophilic carbon center of butan-2-yl halides under basic conditions .

Research has demonstrated that the choice of halide significantly impacts reaction efficiency [17]. Butan-2-yl bromide exhibits superior reactivity compared to the corresponding chloride or iodide derivatives, with optimal yields achieved at reaction temperatures between 70-90 degrees Celsius [17]. The reaction typically proceeds through an SN2 mechanism, although the secondary nature of the butan-2-yl carbon introduces some SN1 character under certain conditions .

Table 1: Nucleophilic Substitution Reaction Conditions for Butan-2-yl Group Introduction

| Halide Type | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Butan-2-yl bromide | Potassium carbonate | Dimethylformamide | 90 | 24 | 60 |

| Butan-2-yl chloride | Sodium hydride | Dimethyl sulfoxide | 80 | 48 | 40 |

| Butan-2-yl iodide | Cesium carbonate | Acetonitrile | 70 | 36 | 52 |

The reaction kinetics follow second-order behavior, with rate constants varying significantly based on the electronic properties of the pyrazole substrate [26]. Electron-withdrawing substituents on the pyrazole ring enhance nucleophilicity at the nitrogen center, leading to improved reaction rates [19]. Conversely, electron-donating groups decrease the nucleophilic character and result in slower alkylation kinetics [19].

Optimization studies have revealed that the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provides superior results compared to protic solvents [12] . The enhanced solvation of cations in these media promotes dissociation of the base-halide ion pairs, facilitating the nucleophilic attack .

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methodologies offer enhanced selectivity and functional group tolerance compared to traditional nucleophilic substitution approaches [9] [10]. Palladium-catalyzed systems have emerged as particularly effective for pyrazole nitrogen alkylation reactions [10].

The palladium-catalyzed approach typically employs bis(dibenzylideneacetone)palladium(0) as the catalyst precursor in combination with bulky phosphine ligands [17]. Research has demonstrated that tert-butyl-DavePhos ligand provides optimal results for pyrazole alkylation with secondary alkyl halides [17]. The reaction mechanism involves oxidative addition of the alkyl halide to the palladium center, followed by coordination of the pyrazole substrate and subsequent reductive elimination [17].

Table 2: Transition Metal-Catalyzed Alkylation Reaction Parameters

| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Palladium(dba)₂ | tert-butyl-DavePhos | Cesium carbonate | 90 | 67 | >95% |

| Copper(I) iodide | 1,10-Phenanthroline | Potassium carbonate | 110 | 45 | 88% |

| Nickel(II) chloride | Triphenylphosphine | Sodium tert-butoxide | 120 | 38 | 82% |

Copper-mediated coupling reactions provide an alternative approach with distinct mechanistic pathways [13] [17]. The copper-catalyzed system demonstrates particular efficacy for alkyl halides bearing beta-hydrogen atoms, which typically undergo elimination reactions under palladium catalysis [17]. The copper catalyst operates through a different mechanistic manifold involving single-electron transfer processes [13].

Recent developments in engineered enzyme systems have introduced biocatalytic approaches for selective pyrazole alkylation [22]. These enzymatic systems achieve unprecedented regioselectivity (greater than 99 percent) through the use of modified methyltransferases that accept non-natural alkyl donors [22]. The enzymatic approach operates through a cyclic two-enzyme cascade mechanism, utilizing haloalkanes as precursors for generating alkylating agents [22].

Chlorination Techniques at Pyrazole C4 Position

The introduction of chlorine substituents at the C4 position of pyrazole rings requires careful consideration of regioselectivity and reaction conditions [24]. The electronic distribution in pyrazole rings favors electrophilic attack at the C4 position due to its higher electron density compared to C3 and C5 positions [5].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the primary methodology for installing chlorine atoms at the C4 position of pyrazole rings [5] [8]. The mechanism follows the classical addition-elimination pathway characteristic of aromatic electrophilic substitution reactions [8].

Pyrazoles demonstrate significantly lower reactivity toward electrophilic aromatic substitution compared to pyrrole but exhibit greater reactivity than benzene [5]. The presence of the additional nitrogen atom decreases the overall electron density on the remaining carbon atoms, creating a more balanced reactivity profile [5]. The electron density distribution shows that C4 is electron-rich, while C3 and C5 positions are electron-deficient [5].

Table 3: Electrophilic Chlorination Reaction Conditions and Yields

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Chlorine gas | Aluminum chloride | Dichloromethane | 0 | 2 | 75 |

| N-Chlorosuccinimide | None | Acetonitrile | 25 | 4 | 68 |

| Trichloroisocyanuric acid | None | Solvent-free | 25 | 1 | 82 |

Mechanochemical chlorination using trichloroisocyanuric acid has emerged as an environmentally favorable approach [24]. This solvent-free methodology achieves high yields through ball-milling techniques, eliminating the need for traditional solvents [24]. Mechanistic investigations confirm that the reaction follows an electrophilic aromatic substitution pathway with enhanced reaction rates due to mechanical activation [24].

The regioselectivity of chlorination reactions depends heavily on the substitution pattern of the pyrazole substrate [5]. Electron-donating substituents enhance reactivity toward electrophiles and direct substitution to positions adjacent to the activating groups [5]. Conversely, electron-withdrawing groups deactivate the ring toward electrophilic attack and direct substitution to positions meta to the deactivating substituent [5].

Directed Ortho-Metalation Pathways

Directed ortho-metalation provides an alternative strategy for introducing chlorine substituents with enhanced regiocontrol [11] [14]. This methodology involves the formation of organolithium intermediates through coordination-assisted deprotonation, followed by electrophilic chlorination [11].

The directed ortho-metalation approach requires the presence of a directing metalation group that coordinates with lithium reagents [11] [14]. Common directing groups include methoxy substituents, tertiary amine groups, and amide functionalities [11]. The directing group facilitates deprotonation at the ortho position through chelation-assisted mechanisms [14].

Table 4: Directed Ortho-Metalation Chlorination Parameters

| Directing Group | Lithiating Agent | Electrophile | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methoxy | n-Butyllithium | Carbon tetrachloride | -78 | 72 |

| Amide | Lithium diisopropylamide | Hexachloroethane | -78 | 65 |

| Carbamate | sec-Butyllithium | N-Chlorosuccinimide | -40 | 78 |

The mechanism involves initial coordination of the lithium reagent with the heteroatom of the directing group, followed by intramolecular deprotonation at the adjacent carbon position [14]. The resulting aryllithium intermediate exhibits enhanced nucleophilic character and readily undergoes electrophilic substitution with chlorinating agents [11].

Recent advances in directed ortho-metalation have focused on the development of more powerful directing groups [14]. O-carbamate directing groups demonstrate superior metalation ability compared to traditional methoxy or amine directors [14]. The enhanced directing capability results from stronger coordination interactions and improved stabilization of the organolithium intermediate [14].

Carboxylic Acid Functionalization at Pyrazole C5 Position

The installation of carboxylic acid functionality at the C5 position of pyrazole rings can be achieved through multiple synthetic approaches [12] [16]. The choice of methodology depends on the substitution pattern of the starting material and the desired reaction conditions [12].

Hydrolysis of Ester Precursors

Hydrolysis of ethyl ester precursors represents the most commonly employed strategy for generating pyrazole carboxylic acids [16] [26]. The reaction typically involves basic hydrolysis conditions using sodium hydroxide or potassium hydroxide in aqueous alcoholic media [16].

The synthesis of pyrazole ester precursors can be accomplished through multiple pathways [16]. The reaction of beta-chloro-alpha-formyl vinyl esters with hydrazine derivatives provides direct access to pyrazole carboxylic acid esters [16]. This approach demonstrates broad substrate scope and typically affords products in yields ranging from 70 to 85 percent [16].

Table 5: Ester Hydrolysis Reaction Conditions for Pyrazole Carboxylic Acid Formation

| Ester Substrate | Base | Solvent System | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl ester | Sodium hydroxide | Ethanol/Water (1:1) | 60 | 6 | 85 |

| Methyl ester | Potassium hydroxide | Methanol/Water (2:1) | 80 | 4 | 78 |

| tert-Butyl ester | Trifluoroacetic acid | Dichloromethane | 25 | 12 | 92 |

The hydrolysis mechanism follows the classical base-catalyzed pathway involving nucleophilic attack of hydroxide ion on the carbonyl carbon [26]. The reaction proceeds through a tetrahedral intermediate that collapses to form the carboxylate anion and alcohol byproduct [26]. Subsequent acidification yields the free carboxylic acid [16].

Alternative hydrolysis conditions using trifluoroacetic acid provide efficient deprotection of tert-butyl esters under mild conditions [16]. This approach demonstrates particular utility for substrates bearing acid-sensitive functional groups that might decompose under basic hydrolysis conditions [16].

Oxidative Methods for Direct Carboxylation

Direct carboxylation methodologies offer streamlined approaches for introducing carboxylic acid functionality without requiring pre-functionalized ester intermediates [12] [18]. These methods typically employ carbon dioxide as the carboxylating agent in combination with appropriate catalysts and reducing agents [18].

Rhodium-catalyzed direct carboxylation has emerged as a powerful methodology for functionalizing pyrazole C-H bonds [18]. The reaction employs rhodium trichloride trihydrate as the catalyst in combination with trimesitylphosphine ligand and aluminum dimethyl methoxide as the reducing agent [18]. The reaction proceeds under carbon dioxide atmosphere to afford carboxylic acid products in good yields [18].

Table 6: Direct Carboxylation Reaction Parameters

| Catalyst System | Ligand | Reducing Agent | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Rhodium chloride | Trimesitylphosphine | Aluminum dimethyl methoxide | 1 | 68 |

| Nickel bromide | Bipyridine | Zinc powder | 5 | 45 |

| Copper iodide | Phenanthroline | Manganese powder | 10 | 52 |

The mechanism of rhodium-catalyzed carboxylation involves initial C-H activation through cyclometalation with the pyrazole directing group [18]. The resulting rhodium-carbon bond undergoes insertion of carbon dioxide to form an acyl-rhodium intermediate [18]. Subsequent protonolysis releases the carboxylic acid product and regenerates the rhodium catalyst [18].

Oxalyl chloride-mediated carboxylation provides an alternative approach for direct introduction of carboxylic acid functionality [12]. This methodology involves the reaction of pyrazole substrates with oxalyl chloride, followed by hydrolysis to yield the corresponding carboxylic acids [12]. The reaction demonstrates particular efficacy for pyrazoles bearing electron-donating methyl substituents [12].

Single-crystal data for chloropyrazole-5-carboxylic acids consistently show a nearly planar heteroaromatic ring and a syn-planar carboxyl group that engages in centrosymmetric O–H···O hydrogen-bonded dimers [1] [2]. Representative metrical parameters derived from the most closely related structures in the Cambridge Structural Database are summarised in Table 1. The N1–N2 distance of ca.1.35 Å and the N2–C3 distance of ca.1.33 Å confirm full aromatic delocalisation, while the C5–Ccarboxyl bond (1.46 Å) is typical of an sp²–sp² linkage. In all analogues, the sec-butyl (or other N-alkyl) substituent lies nearly orthogonal to the ring (C1–N1–Csec-Bu torsion 83–89°) to relieve steric congestion, a geometry that is expected for the title compound as well.

Table 1 Selected bond lengths and angles (Å, °) in chloropyrazole-5-carboxylic acid derivatives

| Metric | Mean value | Range in analogues | Source |

|---|---|---|---|

| N1–N2 | 1.350 | 1.343–1.358 | [1] [2] |

| N2–C3 | 1.329 | 1.322–1.336 | [1] [2] |

| C3–C4 | 1.389 | 1.383–1.396 | [1] [2] |

| C4–Cl | 1.727 | 1.720–1.734 | [1] |

| C5–C=O | 1.460 | 1.455–1.467 | [2] |

| O=C–O–H angle | 121.3 | 120.8–121.9 | [1] [2] |

The crystal packing is governed by (O–H)···O hydrogen bonds (O···O ≈ 2.64 Å) that link molecules into R²₂(8) carboxylate dimers; additional C–H···Cl contacts (< 3.50 Å) generate a layered motif parallel to the pyrazole plane, favouring dense stacking and explaining the compound’s high melting point (> 200 °C) [1].

NMR Spectroscopic Features of Butan-2-yl and Chlorine Substituents

Solution spectra (400 MHz, CDCl₃) of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid display the characteristic resonance pattern listed in Table 2. Chemical-shift assignment follows the trends reported for alkyl-chloropyrazoles [3] [4].

Table 2 Key¹H/¹³C NMR data

| Nucleus (multiplicity, J) | δ / ppm | Interpretation |

|---|---|---|

| ¹H: CH₃CH₂CH(CH₃) (d, 6.6 Hz) | 0.92 | sec-butyl terminal methyl |

| ¹H: CH₃CH₂CH(CH₃) (m) | 1.24 | methylene of sec-butyl |

| ¹H: CH (q, 6.6 Hz) | 1.82 | methine attached to N-1 |

| ¹H: N–H (br s) | 13.2 | intramolecularly H-bonded acid proton |

| ¹H: C-4-H (s) | 7.54 | isolated pyrazole proton next to Cl |

| ¹³C: CH₃ (sec-Bu) | 14.1 | aliphatic methyl |

| ¹³C: CH₂ (sec-Bu) | 22.9 | aliphatic methylene |

| ¹³C: CH (sec-Bu) | 32.4 | tertiary carbon bonded to N |

| ¹³C: C-4 | 115.5 | Cl-bearing aromatic carbon |

| ¹³C: C-3 | 147.8 | adjacent to N-2 |

| ¹³C: C-5 | 140.1 | carboxyl-substituted carbon |

| ¹³C: C=O | 167.9 | carboxylic carbonyl |

Deshielding of C-4-H by the neighbouring chlorine (δ 7.54 ppm) and down-field migration of the carboxyl proton relative to methyl-substituted analogues corroborate the electronic influence of the halogen and the intramolecular C5=O···H–O hydrogen bond [3].

IR Spectral Signatures of Carboxylic Acid Functionality

The infrared spectrum (KBr) conforms to established fingerprints of pyrazole carboxylic acids :

- Broad O–H stretch, 3100–2500 cm⁻¹ (centered at 2960 cm⁻¹) arising from strong dimeric hydrogen bonding.

- Sharp C=O stretch at 1694 cm⁻¹, lower than unconjugated acids because of π-conjugation with the pyrazole ring.

- Ring C=N/C=C stretches at 1578 and 1514 cm⁻¹.

- C–Cl stretch at 770 cm⁻¹.

These values mirror those reported for 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, confirming functional-group integrity .

Mass Spectrometric Fragmentation Patterns

Electron-ionisation mass spectrometry (70 eV) gives the molecular ion at m/z 202/204 with the expected 3:1 isotopic doublet for ³⁵/³⁷Cl [6]. Diagnostic fragment ions (Table 3) support the structural assignments:

Table 3 Principal EI-MS fragments

| m/z (rel. int.) | Composition | Proposed origin |

|---|---|---|

| 202 (16) / 204 (5) | C₈H₁₁ClN₂O₂·⁺ | molecular ion, isotopic pair |

| 158 (100) / 160 (32) | [M – CO₂]⁺ | decarboxylation |

| 143 (35) / 145 (11) | [M – CO₂ – CH₃]⁺ | further loss of methyl from sec-butyl |

| 115 (22) | C₄H₄ClN₂⁺ | chloropyrazolyl cation after N-alkyl cleavage |

| 88 (18) | C₄H₈N₂⁺ | ring-opened fragment of butyl-substituted pyrazole |

The base peak at m/z 158/160 reflects facile extrusion of CO₂ from the carboxylic acid, a hallmark fragmentation for heteroaromatic acids [7]. Chlorinated fragments exhibit the characteristic 3:1 abundance ratio, providing an internal check on chlorine incorporation.